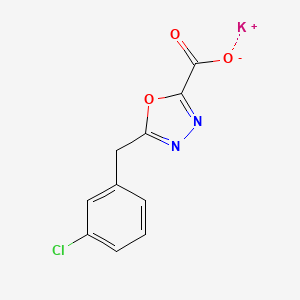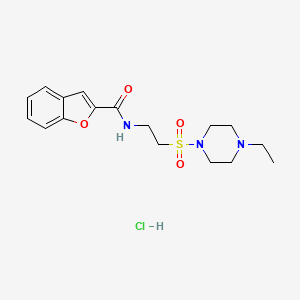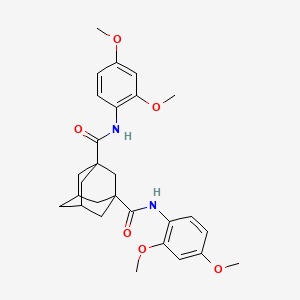
Potassium 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate is a chemical compound that belongs to the class of 1,3,4-oxadiazoles. These compounds are of interest due to their potential biological activities and their use in various chemical reactions. The 1,3,4-oxadiazole ring is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. The presence of the chlorobenzyl group suggests potential reactivity and interaction with various chemical agents.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles can be achieved through various methods. One such method involves the reaction of 2-chloro derivatives with amines or hydrazines to prepare 2-amino- and 2-hydrazino-5-(3 or 4-pyridyl)-1,3,4-oxadiazoles. These compounds can further react with carbon disulphide and alcoholic potassium hydroxide to yield 1,2,4-triazole derivatives . Another approach for synthesizing 1,2,4-oxadiazoles is the one-pot condensation of carboxylic acid esters and amidoximes in the presence of potassium carbonate, which yields mono-, bis-, and tris-oxadiazoles in moderate to excellent yields .
Molecular Structure Analysis
The molecular structure of related 1,2,4-oxadiazole compounds has been determined using single-crystal X-ray analysis. For example, the structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide, an intermediate in the synthesis of related compounds, has been elucidated, revealing a triclinic crystal system with specific bond angles and distances . This information is crucial for understanding the reactivity and interaction of the oxadiazole ring with other molecules.
Chemical Reactions Analysis
1,3,4-oxadiazoles can participate in various chemical reactions due to their reactive nature. The presence of the oxadiazole ring allows for interactions with amines, hydrazines, and other nucleophilic agents, leading to the formation of new compounds with potential biological activity . The reactivity of the chlorobenzyl group in Potassium 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate can also be explored in different chemical contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazoles are influenced by their molecular structure. The crystallography of related compounds provides insights into their stability, solubility, and potential intermolecular interactions. For instance, the coordination of potassium ions in a complex with a related compound shows a distorted square-bipyramidal geometry, which could affect the solubility and reactivity of the compound . The hydrogen bonding network and the presence of water molecules in the crystal structure can also impact the physical properties of these compounds.
Applications De Recherche Scientifique
Synthesis and Biological Applications
Antimicrobial Activity : The synthesis of novel 5-aryl-1,3,4-oxadiazole derivatives, including structures similar to Potassium 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate, has been explored for their antimicrobial properties. Ates et al. (1998) synthesized a series of these derivatives, finding weak activity against Staphylococcus aureus and Staphylococcus epidermidis, indicating a potential application in developing antimicrobial agents (Ates et al., 1998).
Cytotoxic Activity : Research into the synthesis of 3-aryl-5-pentyl-1,2,4-oxadiazoles from carboxylic acid esters and arylamidoximes under solvent-free conditions by Barros et al. (2014) revealed the antiproliferative activities of these compounds against human cell lines, suggesting their potential in cancer research (Barros et al., 2014).
Material Science and Energetic Materials
Energetic Materials : The energetic potential of 1,2,4-oxadiazole derivatives has been studied by Yan et al. (2017), who synthesized a series of energetic compounds derived from 1,2,4-oxadiazole, demonstrating their high detonation performances and potential as primary explosives. This research highlights the application of Potassium 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate related compounds in the development of new energetic materials (Yan et al., 2017).
Synthesis Techniques and Methodologies
Synthesis Methodologies : The study by Rostamizadeh et al. (2010) on the clean one-pot synthesis of 1,2,4-oxadiazoles under solvent-free conditions using microwave irradiation and potassium fluoride as a catalyst provides insights into efficient synthesis methods for compounds including Potassium 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate, emphasizing the advantages of using potassium fluoride as a solid support (Rostamizadeh et al., 2010).
Propriétés
IUPAC Name |
potassium;5-[(3-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3.K/c11-7-3-1-2-6(4-7)5-8-12-13-9(16-8)10(14)15;/h1-4H,5H2,(H,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLMCKOYQSRWTL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2=NN=C(O2)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClKN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2517180.png)

![(2S)-N-Benzyl-2-[(2-chloroacetyl)amino]-3-methylbutanamide](/img/structure/B2517184.png)




![(3,4-Dimethoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2517192.png)
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2517194.png)
![1,3-dimethyl-7-(3-nitrophenyl)-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2517196.png)
![2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2517197.png)
